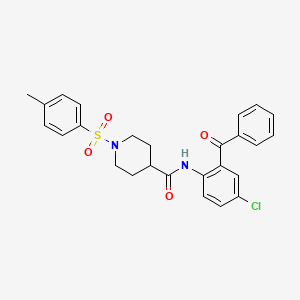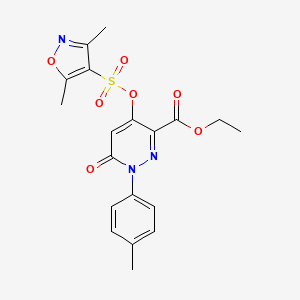
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-thiol (5-DM-PODT) is an organic compound with a broad range of applications in scientific research. It is a highly versatile compound and has been used in various fields, including biochemistry, molecular biology, and pharmacology.
Scientific Research Applications
Antibacterial and Antitubercular Activities
A novel series of analogs, including some derived 5-substituted-2-thiol-1,3,4-oxadiazoles, were synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as for antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited very good antibacterial and antitubercular activities, suggesting their potential as therapeutic agents in treating infections and tuberculosis (Joshi et al., 2008).
Cytotoxicity and DNA Binding Studies
Derivatives of 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-substituted-1,2,4-triazol-3-yl]-butane were synthesized and their in-vitro cytotoxicity was evaluated against several human cancer cell lines. The study also involved DNA binding studies for three potent molecules, indicating their potential for cancer therapy (Purohit et al., 2011).
Fungicidal Activity
Compounds containing the 5-pyrazolyl-1,3,4-oxadiazole structure were synthesized and their fungicidal activity was tested against Rhizoctonia solani, a major disease affecting rice. The study highlighted the structure-activity relationships of these compounds, with some demonstrating high fungicidal activity, offering a potential avenue for agricultural fungicides (Chen et al., 2000).
Corrosion Inhibition
1,3,4-oxadiazole derivatives were studied for their ability to inhibit corrosion of mild steel in sulfuric acid. The study found that these compounds act as effective corrosion inhibitors, with their performance attributed to the formation of a protective layer on the steel surface. This suggests their potential use in industrial applications to prevent metal corrosion (Ammal et al., 2018).
Nanoparticle Formation
Research into the synthesis and characterization of organic nanoparticles (ONPs) from oxadiazole derivatives in aqueous media was conducted. The study highlighted the potential of these nanoparticles for applications in biomedical imaging, demonstrating the versatility of 1,3,4-oxadiazole derivatives in materials science (Mohammed et al., 2014).
Mechanism of Action
Future Directions
The future directions for research on this compound could include studying its potential uses in various fields, such as medicine or materials science. For example, pyrazole and oxadiazole rings are found in many biologically active compounds, so this compound could potentially have interesting biological activities .
properties
IUPAC Name |
5-(1,5-dimethylpyrazol-3-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4-3-5(10-11(4)2)6-8-9-7(13)12-6/h3H,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLPVNYSARWYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)
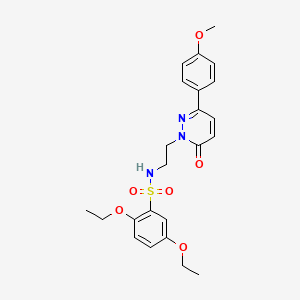
![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)
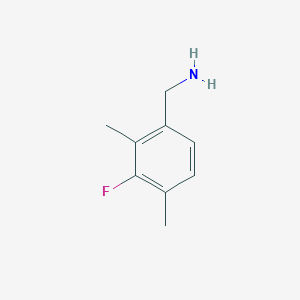
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2523434.png)

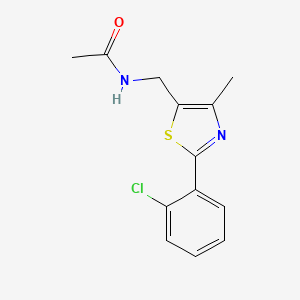
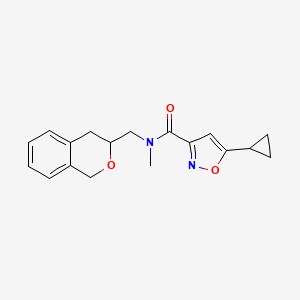

![(E)-4-(Dimethylamino)-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]but-2-enamide](/img/structure/B2523442.png)
